2-Methylisoindoline-5-carboxylic acid hydrochloride
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Overview
Description
2-Methylisoindoline-5-carboxylic acid hydrochloride is a versatile chemical compound utilized in various scientific research fields. It is a derivative of isoindoline, a heterocyclic compound containing a nitrogen atom within a five-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoindoline-5-carboxylic acid hydrochloride typically involves several key steps:
Acyliminium Ion Allylation Reaction: This step is catalyzed by a Lewis acid and involves the formation of an acyliminium ion, which then undergoes allylation.
Mitsunobu Reaction: This reaction is used to convert alcohols into esters, ethers, or other compounds.
Pd-Mediated Stille–Kelly Intramolecular Cross Coupling: This step involves the coupling of two carbon atoms using palladium as a catalyst.
CO Catalyzed Pd-Mediated Reductive N-Heterocyclization: This final step involves the formation of the nitrogen-containing heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methylisoindoline-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methylisoindoline-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in material science investigations and the development of new materials.
Mechanism of Action
The mechanism of action of 2-Methylisoindoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Isoindoline Derivatives: These compounds also share a similar core structure and are used in various chemical and biological applications.
Uniqueness
2-Methylisoindoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11;/h2-4H,5-6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHDJSRGZBNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065065-38-4 |
Source
|
Record name | 2-methylisoindoline-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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